

# Synthesis and Characterization of 9-Fluorononan-1-ol: A Technical Guide

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## Compound of Interest

Compound Name: Nonanol, 9-fluoro-

Cat. No.: B1198897

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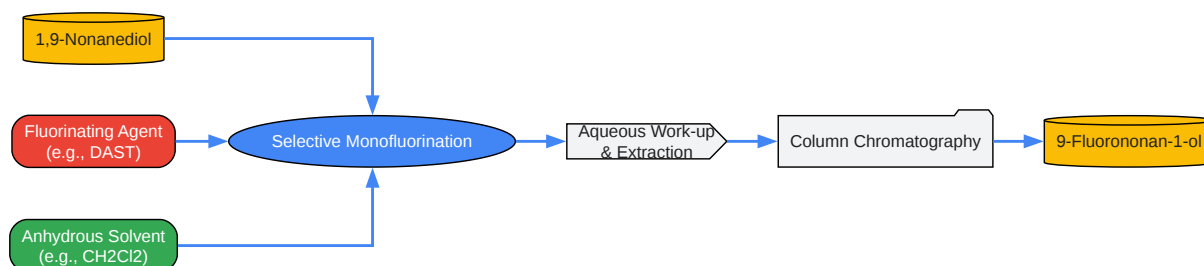
This technical guide provides an in-depth overview of the synthesis and characterization of 9-Fluorononan-1-ol, a terminally monofluorinated long-chain alcohol. This document details a viable synthetic pathway, outlines key experimental protocols, and presents a comprehensive summary of its spectroscopic and physical properties. The information herein is intended to support researchers in the fields of medicinal chemistry, materials science, and drug development in the application and further investigation of this compound.

## Synthesis of 9-Fluorononan-1-ol

The synthesis of 9-Fluorononan-1-ol can be effectively achieved through the selective monofluorination of a commercially available precursor, 1,9-nonanediol. The use of a fluorinating agent such as Deoxy-Fluor (diethylaminosulfur trifluoride, DAST) or its analogues allows for the controlled replacement of one hydroxyl group with a fluorine atom.

A general synthetic approach involves the reaction of 1,9-nonanediol with a fluorinating agent in an appropriate solvent. The reaction proceeds via the conversion of one of the primary alcohol functionalities into a good leaving group, which is subsequently displaced by a fluoride ion. Careful control of reaction conditions, such as temperature and stoichiometry of the fluorinating agent, is crucial to favor monofluorination and minimize the formation of the difluorinated byproduct.

Logical Workflow for the Synthesis of 9-Fluorononan-1-ol:



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Caption: Synthetic workflow for 9-Fluorononan-1-ol from 1,9-nonanediol.

## Detailed Experimental Protocol: Selective Monofluorination of 1,9-Nonanediol

This protocol is adapted from general procedures for the monofluorination of diols and should be optimized for the specific substrate.

Materials:

- 1,9-Nonanediol
- Diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent
- Anhydrous dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography

- Hexane and Ethyl Acetate (for chromatography)

#### Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,9-nonanediol (1.0 equivalent) in anhydrous dichloromethane.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add a solution of DAST (1.1 equivalents) in anhydrous dichloromethane to the cooled solution via the dropping funnel over a period of 30 minutes.
- After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to isolate 9-Fluorononan-1-ol.

## Characterization of 9-Fluorononan-1-ol

The structural elucidation and confirmation of 9-Fluorononan-1-ol are based on a combination of spectroscopic techniques and physical property measurements.

## Spectroscopic Data

The following table summarizes the expected and reported spectroscopic data for 9-Fluorononan-1-ol.

Spectroscopic Technique	Expected/Reported Data
$^1\text{H}$ NMR	$\delta$ (ppm): 4.45 (dt, $J = 47.5, 6.0$ Hz, 2H, $-\text{CH}_2\text{F}$ ), 3.64 (t, $J = 6.6$ Hz, 2H, $-\text{CH}_2\text{OH}$ ), 1.75-1.50 (m, 4H), 1.45-1.25 (m, 10H).
$^{13}\text{C}$ NMR	$\delta$ (ppm): 84.1 (d, $J = 164$ Hz, $-\text{CH}_2\text{F}$ ), 62.9 ( $-\text{CH}_2\text{OH}$ ), 32.7, 30.4 (d, $J = 19.5$ Hz), 29.3, 25.7, 25.4 (d, $J = 5.5$ Hz), 21.7.
$^{19}\text{F}$ NMR	$\delta$ (ppm): -218.0 (tt, $J = 47.5, 25.0$ Hz).
Mass Spectrometry (MS)	Molecular Ion ( $\text{M}^+$ ): $m/z = 162.14$ . Fragmentation: Loss of $\text{H}_2\text{O}$ ( $m/z = 144$ ), $\alpha$ -cleavage (loss of $\text{CH}_2\text{OH}$ , $m/z = 131$ ), and cleavage adjacent to the fluorine atom.
Infrared (IR) Spectroscopy	$\nu$ ( $\text{cm}^{-1}$ ): 3330 (broad, O-H stretch), 2930, 2855 (C-H stretch), 1060 (C-O stretch), 1050 (C-F stretch).

Note: NMR data is based on the publication Magnetic Resonance in Chemistry, 2006, 44(6), 629-631. Specific conditions such as solvent and frequency may affect the exact chemical shifts and coupling constants.

## Physical Properties

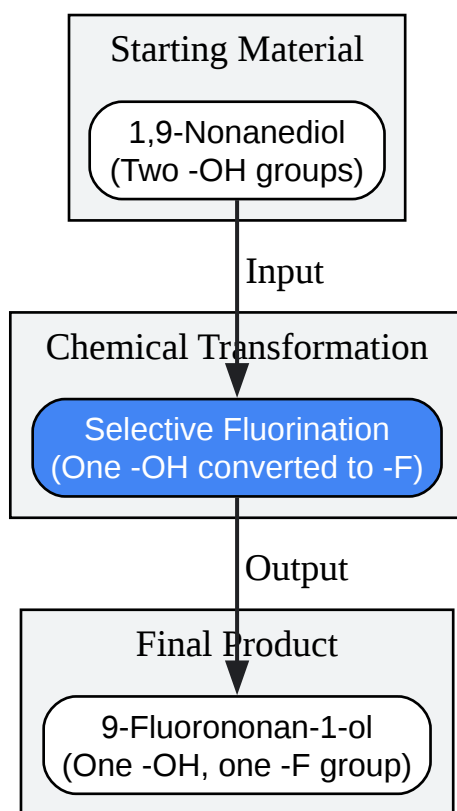
The following table lists the key physical properties of 9-Fluorononan-1-ol.

Property	Value
Chemical Formula	C <sub>9</sub> H <sub>19</sub> FO
Molecular Weight	162.24 g/mol
Appearance	Colorless liquid (expected)
Boiling Point	Not reported
Melting Point	Not reported
Density	Not reported
Refractive Index	Not reported

## Signaling Pathways and Logical Relationships

The synthesis of 9-Fluorononan-1-ol does not directly involve biological signaling pathways. However, the logical relationship of the synthetic process can be visualized as a multi-step transformation with defined inputs and outputs.

Diagram of the Synthetic Transformation Logic:



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